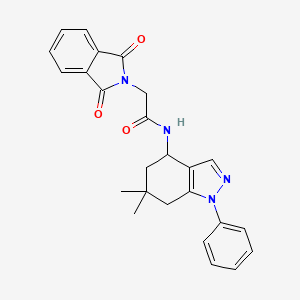![molecular formula C15H21ClN2O3S B6093589 N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B6093589.png)
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-chlorophenylacetic acid with an appropriate alkylating agent to form the corresponding ester. This ester is then subjected to a series of reactions, including cyclization to form the pyrrolidinone ring and subsequent sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as high-throughput screening and process intensification.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism by which N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Similar structure but with a different position of the chlorine atom.
N-[1-[2-(3-bromophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Bromine instead of chlorine.
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]butane-1-sulfonamide: Different alkyl chain length.
Uniqueness
The unique combination of the chlorophenyl group, pyrrolidinone ring, and sulfonamide group in N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide provides distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-8-22(20,21)17-14-10-15(19)18(11-14)7-6-12-4-3-5-13(16)9-12/h3-5,9,14,17H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPVTJRTQYYCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-2,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-indole-5-carboxamide](/img/structure/B6093508.png)


![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B6093517.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6093521.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B6093522.png)
![4-{[(4-chlorophenyl)thio]acetyl}-2,6-dimethylmorpholine](/img/structure/B6093534.png)
![4-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6093544.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093555.png)
![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6093561.png)
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-phenoxyethanone](/img/structure/B6093572.png)
![3-[4-[(4-Methoxyphenyl)methyl]-3-oxopiperazine-1-carbonyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6093581.png)
![2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6093593.png)
![1-(2-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6093607.png)
